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Introduction
Auristatins and their derivatives are potent cytotoxic agents widely used as payloads in

antibody-drug conjugates (ADCs). The synthesis of these complex pentapeptide analogues

involves multiple steps, generating various intermediates. Ensuring the correct structure of

these intermediates is critical for the successful synthesis of the final active pharmaceutical

ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical

technique for the unambiguous structural elucidation of these molecules in solution.[1][2] This

application note provides a detailed overview and protocols for the use of one-dimensional (1D)

and two-dimensional (2D) NMR spectroscopy for the structural characterization of auristatin

intermediates.

Data Presentation: NMR Data for Auristatin
Analogues
The following tables summarize typical ¹H and ¹³C NMR chemical shift data for key structural

motifs found in auristatin analogues.[1] These values can serve as a reference for the

characterization of novel intermediates.
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Table 1: Representative ¹H NMR Data for a Monomethyl Auristatin F (MMAF) Analogue in

DMSO-d₆.[1]

Protons Chemical Shift (ppm) Multiplicity

Aromatic-H 7.20 - 7.35 m

Amide-NH 7.50 - 8.50 d, t

Alpha-H 3.80 - 4.80 m

Methoxy-H (N-terminus) ~3.10 s

Methyl-H (Val, Ile) 0.75 - 1.00 d, t

Table 2: Representative ¹³C NMR Data for a Monomethyl Auristatin F (MMAF) Analogue in

DMSO-d₆.[1]

Carbons Chemical Shift (ppm)

Carbonyl (C=O) 169.0 - 175.0

Aromatic-C 126.0 - 139.0

Alpha-C 52.0 - 62.0

Methoxy-C (N-terminus) ~30.0

Methyl-C (Val, Ile) 10.0 - 20.0

Experimental Protocols
Sample Preparation
High-quality NMR data relies on meticulous sample preparation.[3]

Purity: The auristatin intermediate should be of high purity (>95%) to avoid interference from

impurities in the NMR spectra.[4][5]

Solvent: A suitable deuterated solvent must be chosen to dissolve the sample and provide a

lock signal for the NMR spectrometer. Common solvents for peptide-like molecules include
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Dimethyl Sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), and Chloroform-d (CDCl₃).[6] The

choice of solvent can influence the chemical shifts.[6]

Concentration: A sample concentration of 1-5 mM is generally recommended for peptide

samples to achieve a good signal-to-noise ratio.[1][5]

NMR Tubes: Use high-precision 5 mm NMR tubes. The tubes should be clean and dry to

avoid contamination.[7]

Protocol:

Weigh 1-5 mg of the purified auristatin intermediate.

Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent in a clean vial.

Vortex the sample until it is fully dissolved.

Transfer the solution to a clean, dry 5 mm NMR tube.

1D NMR Spectroscopy (¹H and ¹³C)
1D NMR provides fundamental information about the structure of the molecule. ¹H NMR gives

information on the number of different types of protons and their connectivity, while ¹³C NMR

reveals the number of different carbon environments.[8]

¹H NMR Protocol:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good

homogeneity.

Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-degree pulse

angle and a relaxation delay of 1-2 seconds.

Process the spectrum by applying a Fourier transform, phase correction, and baseline

correction.
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Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Protocol:

Following ¹H NMR, switch the spectrometer to the ¹³C channel.

Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment than ¹H NMR

due to the low natural abundance of ¹³C.

Process the spectrum similarly to the ¹H spectrum.

2D NMR Spectroscopy
2D NMR experiments are essential for elucidating the complex structures of auristatin

intermediates by revealing through-bond and through-space correlations between nuclei.[9][10]

The COSY experiment identifies protons that are coupled to each other, typically through two or

three bonds.[11][12]

Protocol:[4][6]

Set up a new experiment using a standard COSY pulse sequence (e.g., cosygpqf on a

Bruker spectrometer).

Set the spectral width in both dimensions to cover all proton signals.

Set the number of increments in the indirect dimension (F1) to 256 or 512 for adequate

resolution.

Set the number of scans per increment based on the sample concentration.

Acquire and process the 2D data using a sine-bell window function.

The HSQC experiment shows correlations between protons and directly attached carbons

(one-bond C-H correlation).[11][13]

Protocol:[3][10]
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Set up a new experiment using a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2

on a Bruker spectrometer).

Set the ¹H spectral width in F2 and the ¹³C spectral width in F1 to cover all expected signals.

The number of increments in F1 is typically set to 128 or 256.

Set the number of scans based on sample concentration.

Acquire and process the 2D data. The resulting spectrum will show CH, CH₂, and CH₃

groups with different phases, which can be color-coded in the processed spectrum.

The HMBC experiment reveals correlations between protons and carbons over multiple bonds

(typically 2-3 bonds), which is crucial for connecting different spin systems.[11][13][14]

Protocol:[3][11]

Set up a new experiment using a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a

Bruker spectrometer).

Set the ¹H and ¹³C spectral widths as in the HSQC experiment.

The number of increments in F1 is typically set to 256 or 512.

Set the number of scans based on sample concentration.

Acquire and process the 2D data.
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Caption: Experimental workflow for NMR-based structural elucidation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b8566238?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8566238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1D NMR Analysis

2D NMR Analysis

Unknown Auristatin Intermediate Structure

1H NMR
(Proton Environments, Multiplicity)

13C NMR
(Carbon Environments)

COSY
(H-H Connectivity)

HSQC
(Direct C-H Connectivity)

Structural Fragments & Connectivity

HMBC
(Long-range C-H Connectivity)

Verified Structure

Click to download full resolution via product page

Caption: Logical relationships in 2D NMR-based structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b8566238?utm_src=pdf-body-img
https://www.benchchem.com/product/b8566238?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/379401632_Design_synthesis_and_bioactivity_evaluation_of_novel_monomethyl_auristatin_F_analogues
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8566238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. anuchem.weebly.com [anuchem.weebly.com]

3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

4. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]

5. chem.uzh.ch [chem.uzh.ch]

6. chem.ubc.ca [chem.ubc.ca]

7. pharmacy.nmims.edu [pharmacy.nmims.edu]

8. ulethbridge.ca [ulethbridge.ca]

9. New insight on the structural features of the cytotoxic auristatins MMAE and MMAF
revealed by combined NMR spectroscopy and quantum chemical modelling - PMC
[pmc.ncbi.nlm.nih.gov]

10. TUTORIAL: Phase-sensitive ge-2D HSQC EXPERIMENT [imserc.northwestern.edu]

11. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]

12. emerypharma.com [emerypharma.com]

13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry
[nmr.sdsu.edu]

14. youtube.com [youtube.com]

To cite this document: BenchChem. [Application Note: Structural Elucidation of Auristatin
Intermediates using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8566238#nmr-spectroscopy-for-structural-
elucidation-of-auristatin-intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://anuchem.weebly.com/uploads/2/8/3/8/28382117/paper-5.pdf
https://nmr.chem.columbia.edu/sites/nmr.chem.columbia.edu/files/content/HSQC%20and%20HMBC.pdf
https://imserc.northwestern.edu/guide/tutorials/2Dhom/cosy2d.html
https://www.chem.uzh.ch/zerbe/PeptidNMR.pdf
https://chem.ubc.ca/sites/default/files/wysiwyg_uploads/facilities/NMR/advanced.pdf
https://pharmacy.nmims.edu/docs/J.%20Pharm.%20Sci.%20Technol.%20Manag.%204(1),%202020_22-33.pdf
https://www.ulethbridge.ca/sites/default/files/docs/2D-TrainingManual.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698355/
https://imserc.northwestern.edu/guide/tutorials/2Dhet/hsqcetgpsi2.html
https://imserc.northwestern.edu/guide/tutorials/2Dhet/inv4lr.html
https://emerypharma.com/blog/a-step-by-step-guide-to-1d-and-2d-nmr-interpretation/
https://nmr.sdsu.edu/index.php/nmr-seminar/7-common-2d-cosy-hsqc-hmbc/
https://nmr.sdsu.edu/index.php/nmr-seminar/7-common-2d-cosy-hsqc-hmbc/
https://www.youtube.com/watch?v=7bTDqZ_vgmM
https://www.benchchem.com/product/b8566238#nmr-spectroscopy-for-structural-elucidation-of-auristatin-intermediates
https://www.benchchem.com/product/b8566238#nmr-spectroscopy-for-structural-elucidation-of-auristatin-intermediates
https://www.benchchem.com/product/b8566238#nmr-spectroscopy-for-structural-elucidation-of-auristatin-intermediates
https://www.benchchem.com/product/b8566238#nmr-spectroscopy-for-structural-elucidation-of-auristatin-intermediates
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8566238?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8566238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8566238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

